
2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Structure : The compound consists of a benzene ring with a bromine atom, a fluorobenzyl group, an oxadiazole ring, and a methoxybenzamide moiety .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide is crucial for understanding its properties and interactions. Refer to the SMILES notation: C₁=CC=C(C(=C₁)S(=O)(=O)NCC₂=CC=C(C=C₂)F)Br .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with other functional groups is essential for understanding its behavior .
Applications De Recherche Scientifique
Anticancer Properties
The compound’s brominated oxadiazole ring system and benzamide moiety make it an intriguing candidate for cancer research. Researchers have explored its effects on cancer cell lines, investigating its potential as an antiproliferative agent. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .
Anti-Inflammatory Activity
Given its structural resemblance to known anti-inflammatory agents, scientists have investigated whether this compound exhibits similar properties. In vitro and in vivo studies have explored its impact on inflammatory pathways, including cytokine production and NF-κB signaling. Further research is needed to validate its potential as an anti-inflammatory drug .
Antimicrobial Effects
The presence of the oxadiazole ring and fluorobenzyl group suggests possible antimicrobial activity. Researchers have evaluated its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, investigations into its antifungal properties have been conducted. These studies aim to identify potential novel antibiotics or antifungal agents .
Neuroprotective Potential
The methoxybenzamide moiety hints at neuroprotective properties. Researchers have explored its effects on neuronal cell lines and animal models, assessing its ability to mitigate oxidative stress, inflammation, or excitotoxicity. Understanding its mechanisms of action may lead to therapeutic interventions for neurodegenerative diseases .
Chemical Biology and Target Identification
Scientists have used this compound as a chemical probe to identify its protein targets within cells. By employing affinity-based methods, they aim to uncover specific binding partners and elucidate its mode of action. Such studies contribute to our understanding of cellular processes and potential drug targets .
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized analogs of this compound with modifications to different functional groups. These SAR studies help establish structure-activity relationships, guiding medicinal chemists in designing more potent derivatives. By optimizing the compound’s structure, they aim to enhance its biological activity .
Propriétés
IUPAC Name |
2-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O3/c1-24-12-6-7-14(18)13(9-12)16(23)20-17-22-21-15(25-17)8-10-2-4-11(19)5-3-10/h2-7,9H,8H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOVZITWXUDJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)
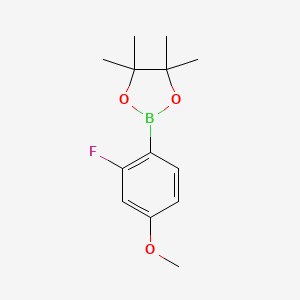
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

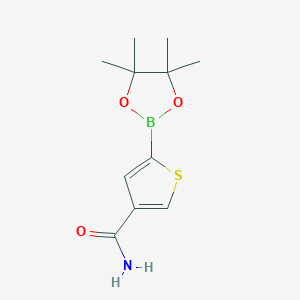
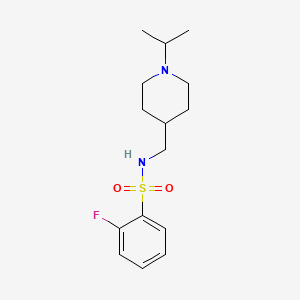
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

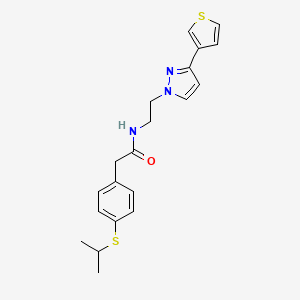
![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)

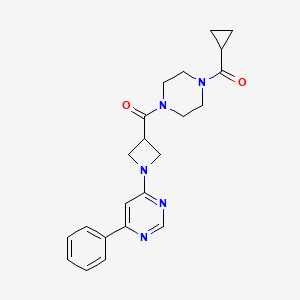
![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)